molecular formula C18H24N2O2S B2705945 N-(oxolan-2-ylmethyl)-2-(1-propylindol-3-yl)sulfanylacetamide CAS No. 862825-69-2

N-(oxolan-2-ylmethyl)-2-(1-propylindol-3-yl)sulfanylacetamide

Cat. No. B2705945
CAS RN: 862825-69-2
M. Wt: 332.46
InChI Key: JOCDWCXUGAQYOI-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-2-(1-propylindol-3-yl)sulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Pummerer Cyclisation in Solid Phase

McAllister et al. (2003) describe the efficient use of alpha-sulfanyl N-aryl acetamides in Pummerer cyclisation, highlighting a method for constructing oxindoles. This process involves activation of the sulfur link, leading to the formation of heterocyclic products that can be detached from the resin in a traceless manner using samarium(II) iodide (McAllister, Brand, de Gentile, & Procter, 2003).

Synthesis and Pharmacological Evaluation of Analogs as Glutaminase Inhibitors

Shukla et al. (2012) explored the design and synthesis of BPTES analogs as potent glutaminase inhibitors. These analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, demonstrated potential as therapeutic agents for cancer treatment (Shukla et al., 2012).

Aquatic Breakdown Product Formation Study

Graham et al. (1999) investigated the transformation of metolachlor and alachlor in aquatic systems, providing insight into their breakdown products. This research contributes to understanding the environmental impact of these chemicals (Graham et al., 1999).

Anticancer Evaluation of Oxazole Derivatives

A study by Zyabrev et al. (2022) on 4-arylsulfonyl-1,3-oxazoles, including a compound structurally similar to N-(oxolan-2-ylmethyl)-2-(1-propylindol-3-yl)sulfanylacetamide, highlighted their potential in anticancer activity against various cancer cell lines. This suggests their relevance in cancer research and therapy development (Zyabrev et al., 2022).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(1-propylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-2-9-20-12-17(15-7-3-4-8-16(15)20)23-13-18(21)19-11-14-6-5-10-22-14/h3-4,7-8,12,14H,2,5-6,9-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCDWCXUGAQYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxolan-2-ylmethyl)-2-(1-propylindol-3-yl)sulfanylacetamide

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